4-ethynyl-4-methoxyoxane
Description
Properties
CAS No. |
1044277-49-7 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Oxane Chemistry and Alkynes
The structure of 4-ethynyl-4-methoxyoxane incorporates two key functional motifs: the oxane ring and a terminal alkyne. The oxane, a six-membered saturated heterocycle containing an oxygen atom (also known as a tetrahydropyran), is a prevalent scaffold in a vast array of natural products and pharmaceuticals. Its inclusion in a molecule can influence solubility, metabolic stability, and conformational rigidity.
Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental functional groups in organic chemistry. bldpharm.com Terminal alkynes, where the triple bond is at the end of a carbon chain, are particularly valuable due to the mild acidity of the terminal proton, allowing for deprotonation to form a potent nucleophile known as an acetylide. libretexts.org This reactivity enables a wide range of carbon-carbon bond-forming reactions, including coupling reactions, additions to carbonyls, and cycloadditions. organic-chemistry.orgnih.gov The linear geometry of the alkyne functional group also imparts specific spatial arrangements within a molecule. libretexts.org
The fusion of the oxane ring with a terminal alkyne and a methoxy (B1213986) group at the C4 position creates a molecule with a distinct set of properties. The ether linkage of the methoxy group and the oxane itself are generally stable under a variety of reaction conditions, while the alkyne provides a reactive handle for further chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1044277-49-7 |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| SMILES Code | COC1(C#C)CCOCC1 |
| Data sourced from publicly available chemical supplier databases. lboro.ac.uk |
Significance As a Chiral Building Block
A critical feature of 4-ethynyl-4-methoxyoxane is its chirality. The C4 carbon, substituted with four different groups (an ethynyl (B1212043) group, a methoxy (B1213986) group, and two different methylene (B1212753) groups of the oxane ring), is a stereocenter. This inherently makes the compound a chiral building block. Chiral building blocks are optically pure or enantiomerically enriched compounds used as starting materials in the synthesis of complex, single-enantiomer target molecules. acs.org
The importance of chirality in drug development is paramount, as the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. acs.org Consequently, there is a continuous demand for novel and versatile chiral building blocks to facilitate the efficient and stereoselective synthesis of new therapeutic agents. acs.orgrsc.org The presence of the reactive alkyne functionality on a chiral oxane scaffold suggests that this compound could be a valuable precursor for creating libraries of complex, optically active molecules for screening in drug discovery programs.
Scope of Academic Investigation
Stereoselective and Enantioselective Approaches
Achieving control over the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules. For this compound, the critical challenge lies in the creation of the C4 quaternary stereocenter with high fidelity.
Asymmetric Catalysis in C-C Bond Formation at C4
Asymmetric catalysis offers a powerful tool for the enantioselective construction of stereocenters. In the context of this compound, a key strategy would involve the catalytic asymmetric alkynylation of a suitable precursor. While direct catalytic asymmetric alkynylation of a 4-oxo-oxane is challenging, related transformations on similar substrates have been reported. For instance, copper-catalyzed enantioselective alkynylation of cyclic iminium ions, generated in situ from hemiaminal ethers, provides a pathway to α-alkynylated nitrogen heterocycles with high enantiomeric excess. nih.gov A similar strategy could be envisioned for an oxygen-containing ring, where a transient oxocarbenium ion is trapped by an alkyne nucleophile in the presence of a chiral catalyst.
Another relevant approach is the catalytic asymmetric hetero-Diels-Alder reaction. scispace.com This method allows for the construction of the tetrahydropyran (B127337) ring itself in a stereocontrolled manner. By using chiral catalysts, typically based on transition metals like chromium or copper, specific diastereomers and enantiomers of the cycloadduct can be obtained. For the synthesis of this compound, a dienophile bearing the ethynyl (B1212043) and methoxy (B1213986) groups at the same carbon could potentially be employed, although this would be a highly specialized and challenging substrate.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Cr(III) catalyst | Silyl enol ether and aldehyde | Dihydropyran | 91-93% | scispace.com |
| Copper/ligand complex | Hemiaminal methyl ether | α-Alkynylated cyclic amine | up to 91% | nih.gov |
| Ru-catalyzed DKR | Racemic amino ketone | Functionalized tetrahydropyran | >99% | acs.org |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be employed to control the formation of the oxane ring or the introduction of the C4 substituents.
A plausible route would involve the cyclization of an enantiopure hydroxy ketone precursor, where the stereochemistry is directed by a chiral auxiliary. For example, the use of a sulfoxide (B87167) as a chiral auxiliary has been shown to be effective in the synthesis of substituted tetrahydropyrans. acs.orgnih.gov The synthesis would begin with an acyclic precursor containing the chiral auxiliary, and the subsequent acid-catalyzed cyclization would lead to the formation of the tetrahydropyran ring with a high degree of diastereoselectivity. After the ring is formed, the auxiliary can be removed.
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |
| Sulfoxide | Acid-catalyzed cyclization of hydroxy ketone | >98% | acs.orgnih.gov |
| (R)-BINOL | Asymmetric synthesis of limonene | up to 64% ee | wikipedia.org |
| Pseudoephedrine | Alkylation of amide enolate | >95% | wikipedia.org |
Enzymatic Biocatalysis for Enantiocontrol
Enzymes are highly selective catalysts that can be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral compounds. nih.gov For this compound, an enzymatic approach could be used to resolve a racemic precursor, thereby providing access to an enantiomerically enriched starting material.
For instance, lipases are commonly used for the kinetic resolution of racemic alcohols and their corresponding esters through enantioselective acylation or hydrolysis. researchgate.netgoogle.com A racemic precursor to this compound, such as a diol or a hydroxy ester, could be subjected to enzymatic resolution to separate the enantiomers. Dynamic kinetic resolution (DKR) is a particularly powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.org
| Enzyme | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Lipase Amano PS-IM | Kinetic resolution of scispace.comhelicenyl acetates | High | elsevierpure.com |
| Candida antarctica Lipase B (CAL-B) | O-acylation of hydroxymethyl tetrahydro-β-carbolines | ≥96% | researchgate.net |
| Reconstructed ancestral monooxygenase | Epoxidation of nonconjugated terminal alkenes | >99% | nih.gov |
Diastereoselective Control in Oxane Ring Formation
The stereochemistry of the substituents on the oxane ring can be controlled during the ring-forming reaction itself. Prins-type cyclizations, for example, are a powerful method for the synthesis of tetrahydropyrans with high diastereoselectivity. nih.govresearchgate.net These reactions typically involve the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The stereochemical outcome is often dictated by the preferential formation of a chair-like transition state, leading to specific diastereomers.
To apply this to this compound, a homoallylic alcohol could be reacted with a ketone bearing an ethynyl and a methoxy group, or a related precursor, under Lewis or Brønsted acid catalysis. The inherent stereochemical preferences of the cyclization would be exploited to set the relative stereochemistry of the substituents on the newly formed ring.
Functional Group Interconversions for Ethynyl and Methoxy Moieties
The introduction of the key ethynyl and methoxy groups at the C4 position is a critical aspect of the synthesis. This can be achieved either by incorporating these groups into the starting materials or by introducing them at a later stage through functional group interconversions.
Precursor Synthesis and Alkynylation Strategies
A common strategy for the synthesis of 4-substituted oxanes involves the preparation of a 4-oxo-oxane (tetrahydropyran-4-one) precursor. researchgate.net This ketone can then serve as a handle for the introduction of the desired functional groups.
The synthesis of the 4-oxo-oxane precursor can be achieved through various methods, including the Dieckmann condensation of appropriate acyclic esters or ring-closing metathesis followed by oxidation. Once the 4-oxo-oxane is in hand, the crucial C-C bond formation to introduce the ethynyl group can be performed. This is typically achieved through the nucleophilic addition of an acetylide anion (e.g., from lithium acetylide or ethynylmagnesium bromide) to the ketone carbonyl. This reaction would generate a 4-ethynyl-4-hydroxyoxane intermediate. Subsequent O-methylation of the tertiary alcohol would then yield the target this compound.
Metal-free alkynylation strategies have also been developed, for instance, using hypervalent iodine-alkyne reagents. rsc.org These methods often proceed under mild conditions and offer an alternative to traditional organometallic reagents. Photoredox catalysis has also emerged as a powerful tool for the alkynylation of cyclic ethers, typically at the α-position, but adaptations for C-H functionalization at other positions are an active area of research. rsc.orgrero.ch
| Alkynylation Reagent | Substrate | Product | Conditions | Reference |
| Ethynylbenziodoxolone | Saturated heterocycles | 2-Alkynyl cyclic ethers | Metal-free, mild | rsc.org |
| Terminal alkyne | Cyclic iminium ion | α-Alkynylated cyclic amine | Copper-catalyzed | nih.gov |
| Trimethylsilyldiazomethane (Colvin reagent) | α-Chiral aldehydes | Alkynyl diols | No epimerization | acs.org |
Unveiling Advanced Synthetic Routes to this compound
The synthesis of complex heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, this compound stands out as a molecule of significant interest. This article delves into the sophisticated synthetic methodologies employed in its creation, with a particular focus on advanced techniques, green chemistry principles, and strategic bond-forming approaches.
Applications of 4 Ethynyl 4 Methoxyoxane As a Synthetic Intermediate
Role in the Construction of Complex Organic Molecules
The bifunctional nature of 4-ethynyl-4-methoxyoxane would theoretically make it a valuable linchpin in the assembly of intricate molecular architectures.
A molecule with the structure of this compound could be envisioned as a key component in intramolecular cyclization reactions to form macrocycles. For instance, if the oxane ring were attached to a long chain terminating in another reactive group, an intramolecular reaction with the ethynyl (B1212043) group could close the ring. Similarly, the rigidity of the alkyne and the defined stereochemistry of the oxane ring could be used to control the formation of complex polycyclic systems through cascade reactions.
Many natural products, particularly those with polyether backbones like those found in marine toxins, contain oxane rings. A functionalized building block like this compound could serve as a key fragment for the total synthesis of such molecules. The ethynyl group would allow for the coupling of this fragment to other parts of the natural product skeleton.
Derivatization Strategies for Enhanced Molecular Complexity
The true synthetic power of an intermediate lies in its ability to be readily modified.
The terminal alkyne is arguably the most reactive and versatile functional group in the hypothetical this compound. A wide array of well-established chemical reactions could be employed to elaborate this part of the molecule.
Table 1: Potential Reactions of the Terminal Alkyne
| Reaction Type | Reagents | Potential Product |
| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, base | Aryl/vinyl-substituted alkyne |
| Glaser Coupling | Cu(I) or Cu(II) salt, oxidant, base | Symmetrical 1,3-diyne |
| Click Chemistry (CuAAC) | Azide (B81097), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone |
| Hydroboration-Oxidation | Borane reagent, then H₂O₂, NaOH | Aldehyde |
| Alkynylation | Aldehyde/ketone, base | Propargyl alcohol |
The methoxy (B1213986) group serves as a protecting group for the tertiary alcohol at the 4-position of the oxane ring. Its modification would likely involve cleavage to reveal the free hydroxyl group.
Table 2: Potential Modifications Involving the Methoxy Group
| Reaction Type | Reagents | Potential Product |
| Ether Cleavage | BBr₃, TMSI | 4-ethynyl-oxane-4-ol |
| Oxidation (if cleaved) | PCC, DMP | 4-ethynyloxan-4-one (hypothetical) |
If chiral, the oxane ring of this compound could be used to direct the stereochemical outcome of reactions on other parts of the molecule. Furthermore, reactions that modify the oxane ring itself, such as ring-opening or rearrangements, could lead to a diverse range of new structures with controlled stereochemistry.
Theoretical and Computational Investigations of 4 Ethynyl 4 Methoxyoxane
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For a novel compound like 4-ethynyl-4-methoxyoxane, DFT studies would provide fundamental insights into its structure, stability, and reactivity.
Conformational Analysis and Energetics
A conformational analysis would be the first step in a computational study. The oxane ring can adopt several conformations, such as chair, boat, and twist-boat. For a substituted oxane, the primary focus would be on the chair conformations, with the substituents (ethynyl and methoxy (B1213986) groups) in either axial or equatorial positions. DFT calculations would be used to optimize the geometry of each possible conformer and calculate their relative energies to determine the most stable arrangement.
Axial vs. Equatorial Preference: Calculations would determine the energetic preference for the ethynyl (B1212043) and methoxy groups. This would involve quantifying the steric strain, such as 1,3-diaxial interactions, that might destabilize certain conformations.
Rotational Barriers: The energy barriers for rotation around the C-O bond of the methoxy group and the C-C bond connecting the ethynyl group would also be calculated to understand the molecule's flexibility.
A hypothetical data table for such an analysis might look like this:
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Chair (eq-ethynyl, eq-methoxy) | Data not available | Data not available |
| Chair (ax-ethynyl, ax-methoxy) | Data not available | Data not available |
| Chair (eq-ethynyl, ax-methoxy) | Data not available | Data not available |
| Chair (ax-ethynyl, eq-methoxy) | Data not available | Data not available |
| Twist-Boat | Data not available | Data not available |
Electronic Structure and Bonding Analysis
This analysis would delve into the distribution of electrons within the molecule, which governs its chemical properties.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how the molecule might interact with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including the nature of the C-O and C-C bonds and any hyperconjugative interactions that contribute to its stability.
Reaction Pathway and Transition State Analysis
Should this compound be involved in a chemical reaction (e.g., a cycloaddition involving the ethynyl group), DFT could be used to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. Calculating the energies of these species allows for the determination of activation energies and reaction thermodynamics, providing a complete mechanistic picture.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of this compound, particularly in a solvent environment.
Solute-Solvent Interactions
MD simulations would be used to study how this compound interacts with solvent molecules.
Radial Distribution Functions (RDFs): By simulating the compound in a solvent box (e.g., water, methanol, or a non-polar solvent), RDFs could be calculated. These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute, revealing details about the solvation shell structure.
Hydrogen Bonding: The analysis would quantify the extent and lifetime of hydrogen bonds formed between the ether oxygen of the oxane ring or the methoxy group and protic solvent molecules.
Conformational Dynamics in Solution
While quantum calculations provide static pictures of stable conformers, MD simulations reveal how the molecule transitions between these conformations in solution. The simulations would track the torsional angles of the oxane ring and substituent groups over time to observe conformational changes, such as ring-flips. The presence of a solvent can influence the conformational preferences and the energy barriers for these transitions compared to the gas phase.
A hypothetical data table for this analysis could include:
| Solvent | Predominant Conformation | Ring Inversion Frequency |
| Water | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
Prediction of Reactivity and Selectivity through Computational Modeling
Computational modeling provides a powerful lens for predicting the reactivity and selectivity of this compound in various chemical transformations. The inherent reactivity of this molecule is dominated by the electron-rich carbon-carbon triple bond of the ethynyl group, making it susceptible to a range of reactions, including electrophilic additions and cycloadditions. Theoretical studies, primarily employing density functional theory (DFT), are instrumental in elucidating the mechanistic pathways and predicting the outcomes of these reactions.
The methoxy group and the oxygen atom within the oxane ring are expected to exert a significant electronic influence on the ethynyl moiety. These oxygen atoms, through their lone pairs, can participate in resonance, potentially increasing the electron density of the triple bond and thereby enhancing its nucleophilicity. This heightened nucleophilicity would, in turn, accelerate the rate of electrophilic attack on the alkyne.
Electrophilic Addition Reactions:
Computational models can predict the regioselectivity of electrophilic additions to the unsymmetrical ethynyl group. In the case of adding a generic electrophile (E-Nu), two possible vinyl cation intermediates can be formed. The stability of these intermediates dictates the final product distribution, following Markovnikov's rule. Computational calculations of the energies of these intermediates and the transition states leading to them can provide a quantitative prediction of the product ratio. For instance, the addition of hydrogen halides (HX) is predicted to proceed via the more stable carbocation, with the halide ion attacking the more substituted carbon.
Cycloaddition Reactions:
The ethynyl group of this compound is also a prime candidate for cycloaddition reactions, such as [2+2] and [3+2] cycloadditions. nih.gov DFT calculations can be employed to model the transition states of these concerted reactions, allowing for the prediction of activation energies and the stereoselectivity of the products. nih.gov For example, in a [3+2] cycloaddition with an azide (B81097), computational models can determine whether the 1,4- or 1,5-disubstituted triazole is the favored product by comparing the activation energy barriers for the respective transition states. rsc.org
The following table presents hypothetical data from computational modeling studies on the reactivity of this compound in selected reactions, based on typical values for similar compounds found in the literature.
| Reaction Type | Reagent | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Electrophilic Addition | HCl | DFT (B3LYP/6-31G) | 15.2 | 4-(2-chlorovinyl)-4-methoxyoxane |
| Electrophilic Addition | HBr | DFT (B3LYP/6-31G) | 13.8 | 4-(2-bromovinyl)-4-methoxyoxane |
| [3+2] Cycloaddition | Methyl Azide | DFT (M06-2X/6-311+G**) | 18.5 | 1-methyl-4-(4-methoxyoxane-4-yl)-1H-1,2,3-triazole |
| [2+2] Cycloaddition | Ethene | CASSCF/6-31G* | 35.7 | 6-methoxy-6-spiro[3.5]non-1-ene |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Development of Novel Computational Methodologies for Oxane Systems
The unique structural and electronic properties of oxane systems, particularly when functionalized with reactive groups like alkynes, necessitate the development of specialized computational methodologies. While general-purpose computational methods can provide valuable insights, tailoring these approaches to the specific characteristics of oxanes can lead to more accurate and predictive models.
One area of development involves the refinement of force fields for molecular mechanics simulations of large systems containing the this compound moiety. By parameterizing the force field to accurately reproduce the geometries and conformational energies of this specific structural motif, more reliable predictions of its behavior in complex environments, such as in biological systems or materials, can be achieved.
Furthermore, the development of quantitative structure-activity relationship (QSAR) models for oxane derivatives can accelerate the discovery of new compounds with desired properties. nih.gov By correlating computationally derived molecular descriptors with experimentally observed activities, these models can be used to virtually screen large libraries of related compounds, prioritizing the most promising candidates for synthesis and testing.
Another promising avenue is the application of machine learning and artificial intelligence to predict the reactivity and selectivity of oxane-containing compounds. By training neural networks on large datasets of known reactions and their outcomes, it may be possible to develop predictive models that outperform traditional computational methods in terms of speed and accuracy. These models could be particularly useful for exploring the vast chemical space of possible reactions involving this compound and its derivatives.
The development of efficient computational approaches is crucial for understanding and predicting the behavior of complex heterocyclic systems. nih.gov For instance, new algorithms for exploring the potential energy surfaces of reactions involving oxanes could uncover novel reaction pathways and intermediates that might be missed by conventional methods. The integration of quantum mechanics/molecular mechanics (QM/MM) methods would also be highly beneficial for studying the reactions of this compound in a solvent or an enzyme active site, providing a more realistic and detailed picture of the reaction dynamics.
Advanced Analytical Methodologies for Characterization and Purity Assessment of 4 Ethynyl 4 Methoxyoxane
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of synthesized compounds. For 4-ethynylanisole, a combination of NMR, IR, Raman, and mass spectrometry provides a comprehensive analytical profile.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H NMR Spectroscopy: In deuterated chloroform (CDCl₃), the proton NMR spectrum of 4-ethynylanisole exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The aromatic protons typically appear as two doublets in the range of δ 6.8-7.5 ppm, indicative of a para-substituted benzene ring. The methoxy group protons present as a sharp singlet around δ 3.8 ppm, and the terminal alkyne proton gives a singlet near δ 3.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. Key signals include those for the two carbons of the alkyne group (typically in the δ 75-85 ppm range), the aromatic carbons (δ 114-160 ppm), and the methoxy carbon (around δ 55 ppm). spectrabase.com
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the structure. A COSY spectrum would show correlations between the coupled aromatic protons, while an HSQC spectrum would link the proton signals to their directly attached carbon atoms, confirming the assignments made from 1D spectra.
Solid-State NMR: While less common for this type of small molecule, solid-state NMR could be utilized to study the crystalline form and packing of 4-ethynylanisole, providing insights into its solid-phase structure.
| ¹H NMR Data for 4-Ethynylanisole in CDCl₃ | |
| Chemical Shift (δ) ppm | Multiplicity |
| ~7.4 | d |
| ~6.8 | d |
| ~3.8 | s |
| ~3.0 | s |
| ¹³C NMR Data for 4-Ethynylanisole | |
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Aromatic C-O |
| ~134 | Aromatic CH |
| ~115 | Aromatic C-C≡ |
| ~114 | Aromatic CH |
| ~83 | -C ≡CH |
| ~77 | -C≡C H |
| ~55 | -OCH₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the functional groups present in a molecule. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of 4-ethynylanisole displays characteristic absorption bands. A sharp, strong peak around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch appears as a weaker absorption around 2100 cm⁻¹. Strong bands in the region of 1600-1450 cm⁻¹ are due to the C=C stretching vibrations of the aromatic ring. The C-O stretching of the methoxy group is typically observed around 1250 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being a more symmetric vibration, often gives a stronger signal in the Raman spectrum (around 2100 cm⁻¹) compared to the IR spectrum. The aromatic ring vibrations also produce characteristic Raman bands. nih.govnih.gov
| Key Vibrational Frequencies for 4-Ethynylanisole | ||
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| ≡C-H stretch | ~3300 | ~3300 |
| C≡C stretch | ~2100 (weak) | ~2100 (strong) |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 |
| C-O stretch | ~1250 | Not prominent |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
Electron Ionization (EI-MS): For 4-ethynylanisole (molecular weight 132.16 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 132. nih.gov Common fragmentation patterns would involve the loss of a methyl group (-CH₃) from the methoxy moiety, leading to a fragment at m/z = 117, or the loss of a formyl radical (-CHO), resulting in a peak at m/z = 103.
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₈O). rsc.org
| Expected Mass Spectrometry Fragments for 4-Ethynylanisole | |
| m/z | Fragment |
| 132 | [M]⁺ |
| 117 | [M - CH₃]⁺ |
| 103 | [M - CHO]⁺ |
| 91 | [C₇H₇]⁺ |
Chiral Spectroscopy for Enantiomeric Purity Determination
4-Ethynylanisole is an achiral molecule, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, chiral spectroscopy techniques, which are used to distinguish between enantiomers, are not applicable for determining the purity of this specific compound.
Chromatographic Separation and Purity Assessment Techniques
Chromatography is essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like 4-ethynylanisole.
Method Development: A typical HPLC method for 4-ethynylanisole would utilize a reversed-phase column (e.g., C18). The mobile phase would likely consist of a mixture of acetonitrile and water or methanol and water. nih.gov The UV detector would be set to a wavelength where the aromatic ring shows strong absorbance, typically around 254 nm.
Validation: A validated HPLC method ensures reliability and reproducibility. Key validation parameters include:
Linearity: Demonstrating that the detector response is proportional to the concentration of the analyte over a specific range.
Accuracy: Showing the closeness of the measured value to the true value.
Precision: Assessing the degree of scatter between a series of measurements.
Specificity: Ensuring that the method can accurately measure the analyte in the presence of impurities or related compounds.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
| Illustrative HPLC Method Parameters for 4-Ethynylanisole | |
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Despite a comprehensive search for scientific literature and analytical data, no specific information is available for the chemical compound “4-ethynyl-4-methoxyoxane.” Consequently, the requested article focusing on the advanced analytical methodologies for the characterization and purity assessment of this particular compound cannot be generated.
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Without any foundational information on its synthesis, physical properties, or spectral characteristics, it is impossible to provide a scientifically accurate and informative article that adheres to the strict outline provided in the user's instructions. Any attempt to generate content would be speculative and would not meet the required standards of accuracy and authoritativeness.
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Future Research Directions and Emerging Trends for 4 Ethynyl 4 Methoxyoxane
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant opportunity for the production and elaboration of 4-ethynyl-4-methoxyoxane. researchgate.netresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher purity, and enhanced safety, particularly when handling energetic reagents like alkynes. researchgate.netsoci.org
Automated synthesis platforms integrated with flow reactors could enable high-throughput screening of reaction conditions to rapidly identify optimal parameters for reactions involving this compound. researchgate.net These systems allow for the automated variation of substrates, catalysts, and solvents, with real-time analysis providing immediate feedback for optimization algorithms. soci.orgrsc.org This approach would be particularly powerful for building libraries of derivatives by functionalizing the ethynyl (B1212043) group, accelerating the discovery of new chemical entities. The integration of flow synthesis with downstream processing and analytics minimizes manual intervention and waste generation, aligning with the principles of green chemistry. researchgate.net
| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Reaction Time | 6-12 hours | 5-20 minutes (residence time) |
| Temperature Control | ± 2-5 °C (oil bath) | ± 0.1 °C (reactor block) |
| Throughput | Low (gram scale per batch) | High (kg/day potential) |
| Process Safety | Moderate (potential for thermal runaway, handling of catalyst) | High (small reaction volume, contained system) |
| Optimization | Sequential, time-consuming | Automated, rapid (DoE, self-optimization) |
Exploration of Novel Catalytic Systems (e.g., Photocatalysis, Electrocatalysis)
The development of novel catalytic systems offers new avenues for the selective functionalization of this compound under mild conditions. Photocatalysis and electrocatalysis are at the forefront of this exploration, providing green alternatives to traditional thermal methods.
Photocatalysis: Visible-light photocatalysis could enable a range of transformations on the alkyne moiety that are difficult to achieve otherwise. Potential applications include:
Reductive Couplings: Pairing this compound with alkyl halides or other electrophiles.
Hydrofunctionalization: Addition of water, alcohols, or amines across the triple bond with non-classical regioselectivity.
C-H Functionalization: Activation of adjacent C-H bonds on the oxane ring for direct modification.
These reactions often proceed at room temperature and utilize low-cost, environmentally benign catalysts, reducing energy consumption and waste. researchgate.netnih.gov
Electrocatalysis: Electrochemical synthesis provides a reagent-free method for driving redox reactions. For this compound, electrocatalysis could be employed for:
Selective Reductions: Partial or full reduction of the alkyne to the corresponding alkene or alkane without the need for high-pressure hydrogenation.
Oxidative Couplings: Dimerization or cross-coupling of the terminal alkyne to form diynes or other complex structures.
Electro-Click Reactions: Facilitating cycloaddition reactions through electrochemical activation.
| Catalytic System | Target Transformation | Potential Catalyst | Anticipated Advantages |
|---|---|---|---|
| Photocatalysis | Anti-Markovnikov Hydroetherification | Iridium or Ruthenium Polypyridyl Complex | Mild conditions, high selectivity, atom economy |
| Photocatalysis | Carboxylation with CO₂ | Semiconductor (e.g., modified Cu₂O) | Use of a renewable C1 source, green conditions |
| Electrocatalysis | Selective Alkyne Semi-Reduction | Modified Graphite or Porphyrin Electrode | Avoids over-reduction, no high-pressure H₂ needed |
| Electrocatalysis | Oxidative Homocoupling (Glasner) | Copper-based electrode | Reagent-free, precise control via potential |
Chemoinformatics and Data-Driven Approaches in Design and Prediction
Chemoinformatics and machine learning are becoming indispensable tools in chemical research. chemrxiv.org For this compound, these data-driven approaches can accelerate the design of new derivatives and predict their properties and reactivity, thereby minimizing trial-and-error experimentation. nih.gov
Quantum-chemical calculations can be used to understand the electronic structure of the molecule, predict its reactivity in various transformations, and elucidate reaction mechanisms. chemrxiv.org Machine learning models, trained on large datasets of known reactions, could predict the optimal conditions for functionalizing the alkyne or modifying the oxane core. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural modifications of this compound derivatives with their predicted biological activity or physicochemical properties, guiding the design of new compounds for specific applications. nih.govcam.ac.uk
| Derivative Structure (Modification) | Computational Method | Predicted Property | Design Goal |
|---|---|---|---|
| Triazole adduct (via click chemistry) | QSAR Model | Increased aqueous solubility (LogS) | Improve pharmacokinetic profile |
| Propargylamine (via A³ coupling) | Molecular Docking | Binding affinity to hypothetical kinase | Lead compound identification |
| Sonogashira coupled aryl group | DFT Calculation | HOMO-LUMO gap (electronic properties) | Tune for materials science application |
| Esterified oxane hydroxyl (hypothetical precursor) | Machine Learning Model | Reaction yield prediction | Synthetic route optimization |
Development of Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to form complex products with high atom economy and efficiency. nih.govnih.gov The terminal alkyne of this compound makes it an ideal substrate for several MCRs, allowing for the rapid construction of diverse molecular libraries around the methoxyoxane core.
Promising MCRs for this compound include:
A³ Coupling (Aldehyde-Alkyne-Amine): A one-pot reaction between an aldehyde, an amine, and this compound to generate propargylamines, which are valuable scaffolds in medicinal chemistry.
Ugi-Azide Reaction: A variation of the classic Ugi reaction where an azide (B81097) component can subsequently react with the alkyne of this compound (via click chemistry) in a one-pot or sequential fashion to create complex peptidomimetics. beilstein-journals.org
Van Leusen Reaction: Combining this compound with tosylmethyl isocyanide (TosMIC) and an aldehyde to generate oxazole (B20620) structures.
By systematically varying the other components in these reactions, large libraries of structurally complex and diverse compounds can be synthesized efficiently, facilitating hit and lead discovery in drug development programs. nih.govbeilstein-journals.org
| Entry | Aldehyde Component (R¹CHO) | Amine Component (R²R³NH) | Resulting Propargylamine Structure |
|---|---|---|---|
| 1 | Benzaldehyde | Piperidine | Product with phenyl and piperidinyl groups |
| 2 | Isobutyraldehyde | Morpholine | Product with isopropyl and morpholinyl groups |
| 3 | Formaldehyde | Dibenzylamine | Product with dibenzylamino group |
| 4 | 2-Thiophenecarboxaldehyde | Pyrrolidine | Product with thiophenyl and pyrrolidinyl groups |
Q & A
Q. What are the recommended safety protocols for handling 4-ethynyl-4-methoxyoxane in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-certified respirator if aerosolization is possible .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks, as methoxy and ethynyl groups may release volatile byproducts .
- Waste Disposal: Segregate chemical waste in labeled containers and neutralize reactive groups (e.g., ethynyl) before disposal to avoid exothermic reactions .
Q. How can researchers synthesize this compound, and what are common intermediates?
Methodological Answer:
- Step 1: Start with oxane derivatives (e.g., 4-methoxyoxane) and introduce ethynyl groups via Sonogashira coupling, using palladium catalysts and trimethylsilylacetylene .
- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using -NMR (e.g., methoxy singlet at ~3.3 ppm, ethynyl proton absence) .
- Example Intermediate: 4-Methoxyoxane-4-carbaldehyde (CAS 233276-38-5) has been used in analogous syntheses .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify ethynyl C≡C stretches (~2100 cm) and methoxy C-O stretches (~1250 cm) .
- Mass Spectrometry (MS): Use high-resolution MS to distinguish molecular ion peaks (e.g., CHO, exact mass 138.0681) from fragmentation byproducts .
- -NMR: Confirm quaternary carbons (e.g., oxane ring carbons at ~70 ppm, ethynyl carbons at ~80–90 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives?
Methodological Answer:
- Hypothesis Testing:
- Catalyst Screening: Compare Pd(PPh) vs. CuI/PdCl systems to optimize Sonogashira coupling efficiency .
- Solvent Effects: Test polar aprotic solvents (DMF, THF) for improved ethynyl group stability .
- Data Analysis: Use DOE (Design of Experiments) to isolate variables (e.g., temperature, stoichiometry) impacting yield discrepancies .
Q. What strategies are effective for studying the biological activity of this compound in vitro?
Methodological Answer:
- Assay Design:
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Target Identification: Perform molecular docking to predict interactions with enzymes (e.g., cyclooxygenase-2) based on methoxy/ethynyl pharmacophores .
- Control Experiments: Compare activity with structural analogs (e.g., 4-methoxystyrene) to validate specificity .
Q. How should researchers address discrepancies in spectral data for this compound analogs?
Methodological Answer:
- Spectral Validation:
- Cross-Platform Calibration: Re-run NMR with deuterated solvents (CDCl) and internal standards (TMS) to eliminate solvent shifts .
- Computational Modeling: Compare experimental -NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*) .
- Case Study: A 2025 study resolved ethynyl proton misassignments by correlating - HSQC spectra with synthetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
